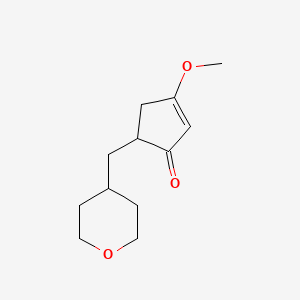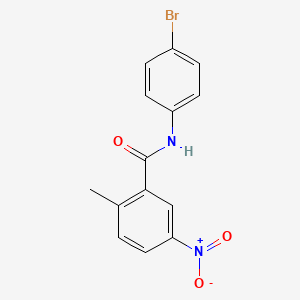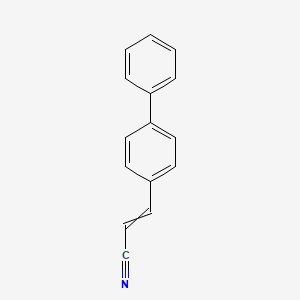
4-Phenylcinnamonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Phenylcinnamonitrile: is an organic compound characterized by the presence of a nitrile group attached to a prop-2-ene chain, which is further substituted with a biphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylcinnamonitrile typically involves the reaction of 4-bromobiphenyl with acrylonitrile in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling mechanism, which is a widely used method for forming carbon-carbon bonds in organic synthesis. The reaction conditions generally include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Dimethylformamide
Temperature: 100-120°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can be achieved using reagents like lithium aluminum hydride or diisobutylaluminum hydride, resulting in the formation of primary amines or aldehydes.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride, anhydrous conditions
Substitution: Nitric acid, bromine, sulfuric acid, elevated temperatures
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines, aldehydes
Substitution: Nitro derivatives, halogenated biphenyls
科学的研究の応用
Chemistry: 4-Phenylcinnamonitrile is used as a building block in organic synthesis, particularly in the development of complex molecular architectures. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its biphenyl moiety can interact with various biological targets, making it a valuable tool in drug discovery and development.
Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly in the design of molecules with specific biological activities. Its ability to undergo various chemical transformations allows for the modification of its structure to enhance its therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, resins, and other advanced materials with desirable properties.
作用機序
The mechanism of action of 4-Phenylcinnamonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- 3-(4-Methylphenyl)prop-2-enenitrile
- 3-(4-Methoxyphenyl)prop-2-enenitrile
- 3-(4-Chlorophenyl)prop-2-enenitrile
Comparison: Compared to its analogs, 4-Phenylcinnamonitrile exhibits unique properties due to the presence of the biphenyl group This structural feature enhances its ability to participate in π-π interactions and provides additional sites for chemical modification
特性
分子式 |
C15H11N |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
3-(4-phenylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H11N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-11H |
InChIキー |
FVQBFFGMLBOGAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
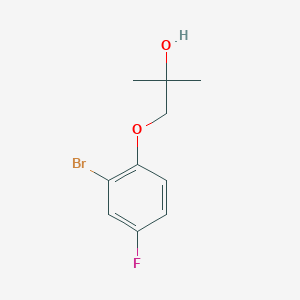

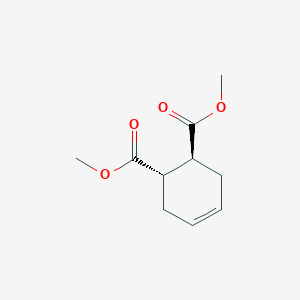
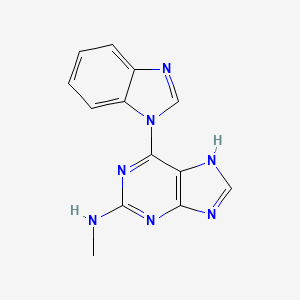
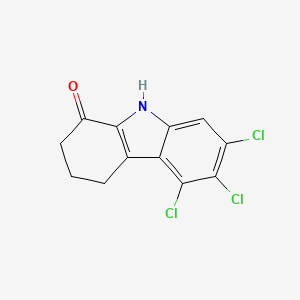
![[(1S,4R)-4-[2-amino-6-(ethylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B8297658.png)

![D-Ribofuranoside, methyl 3,5-bis-O-[(2,4-dichlorophenyl)methyl]-2-C-ethynyl-](/img/structure/B8297669.png)
![Ethyl N-[2-bromo-4-(2-bromoethyl)phenyl]aminoacetate](/img/structure/B8297685.png)

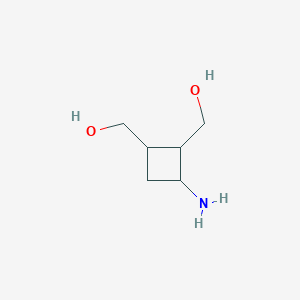
![1-pentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8297699.png)
